molecular formula C14H15NO2 B185756 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid CAS No. 340312-91-6

4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid

Cat. No.: B185756
CAS No.: 340312-91-6
M. Wt: 229.27 g/mol
InChI Key: WFLCJVLXABNRGL-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a pyrrole ring

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such asdihydrofolate reductase (DHFR) and enoyl-ACP reductase . These enzymes play crucial roles in cellular processes such as DNA synthesis and fatty acid synthesis, respectively.

Mode of Action

Molecular docking studies of similar compounds have revealed binding interactions with both thedihydrofolate reductase and enoyl ACP reductase active sites . This suggests that the compound may inhibit these enzymes, thereby affecting their respective biochemical pathways.

Biochemical Pathways

The inhibition of DHFR and enoyl-ACP reductase can have significant effects on several biochemical pathways. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, which are the building blocks of DNA. Enoyl-ACP reductase is a key enzyme in the fatty acid synthesis pathway. Therefore, the inhibition of these enzymes can affect both DNA synthesis and fatty acid synthesis .

Result of Action

The compound has been found to increase monoclonal antibody production in a Chinese hamster ovary cell culture . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

Biochemical Analysis

Biochemical Properties

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for its antibacterial and antitubercular properties. The compound’s ability to bind to the active sites of these enzymes highlights its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in Chinese hamster ovary cells, the compound has been shown to increase monoclonal antibody production by enhancing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates its potential to improve biotechnological applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as enoyl ACP reductase and dihydrofolate reductase by binding to their active sites . This inhibition disrupts essential biochemical pathways, leading to its antibacterial and antitubercular effects. Additionally, the compound’s structure-activity relationship studies reveal that the 2,5-dimethylpyrrole moiety is critical for its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over several days, making it suitable for extended experimental use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as enhanced monoclonal antibody production . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and toxicity studies are crucial for understanding the compound’s safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enoyl ACP reductase and dihydrofolate reductase affects essential biochemical pathways, leading to its antibacterial and antitubercular properties . Understanding these metabolic interactions is vital for developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence its efficacy and potential side effects, making it essential to study its transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its biological effects . Understanding its subcellular localization is crucial for optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid typically involves the condensation of 2,5-dimethylpyrrole with a suitable benzoic acid derivative. One common method involves the reaction of 2,5-dimethylpyrrole with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid stands out due to its unique combination of a pyrrole ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. Its ability to inhibit key bacterial enzymes makes it a promising candidate for the development of new antibacterial agents .

Properties

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-9-8-12(14(16)17)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLCJVLXABNRGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=C(C=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354600
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340312-91-6
Record name 340312-91-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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